Cas no 1171234-64-2 (1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea)

1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea
- 1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea
- 1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea
- 1171234-64-2
- AKOS024513383
- 1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)urea
- F5545-0104
-
- インチ: 1S/C20H26N4O2S/c1-23-7-6-16-13-15(4-5-17(16)23)18(24-8-10-26-11-9-24)14-21-20(25)22-19-3-2-12-27-19/h2-5,12-13,18H,6-11,14H2,1H3,(H2,21,22,25)
- InChIKey: MVCCFACLQPJZAT-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1NC(NCC(C1C=CC2=C(C=1)CCN2C)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 386.17764726g/mol
- どういたいしつりょう: 386.17764726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5545-0104-1mg |
1-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)urea |
1171234-64-2 | 1mg |
$54.0 | 2023-09-09 |
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)ureaに関する追加情報
Introduction to 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea (CAS No. 1171234-64-2)
1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea, also known by its CAS number 1171234-64-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of ureas and features a unique structural combination of an indole ring, a morpholine moiety, and a thiophene group. The intricate structure of this molecule endows it with a range of potential biological activities, making it a promising candidate for various therapeutic applications.
The indole ring, a fundamental component of 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-3-(thiophen-2-yl)urea, is widely recognized for its role in numerous natural products and pharmaceutical agents. Indoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The presence of the indole ring in this compound suggests potential applications in treating diseases characterized by inflammation or cancer.
The morpholine moiety, another key structural element of 1-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-y l)ethyl -3-(thiophen - 2 - yl )urea, is a versatile heterocyclic compound that enhances the solubility and bioavailability of the molecule. Morpholines are often used in drug design to improve the pharmacokinetic properties of compounds, making them more suitable for oral administration. This feature is particularly important in the development of new drugs that need to be effectively absorbed and distributed throughout the body.
The thiophene group, which is also present in 1 - 2 - ( 1 - methyl - 2 , 3 - dihydro - 1 H - indol - 5 - yl ) - 2 - ( morpholin - 4 - yl ) ethyl - 3 - ( thiophen - 2 - yl ) urea, adds further complexity and functionality to the molecule. Thiophenes are known for their electron-rich nature and ability to form stable complexes with metal ions. This property can be leveraged in the development of metal-based drugs or as a scaffold for designing compounds with specific binding affinities.
Recent studies have highlighted the potential therapeutic applications of 1 - 2 -( 1-methyl - 2 , 3-dihydro - 1 H-indol - 5-y l)- 2 -( morpholin - 4-y l) ethyl - 3 -( thiophen - 2-y l) urea. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for treating inflammatory disorders like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 1 - 2 -( 1-methyl - 2 , 3-dihydro - 1 H-indol - 5-y l)- 2 -( morpholin - 4-y l) ethyl - 3 -( thiophen - 2-y l) urea has shown promise in cancer research. A study published in Cancer Research reported that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. This selective cytotoxicity makes it an attractive candidate for developing targeted cancer therapies with reduced side effects compared to traditional chemotherapeutic agents.
The pharmacokinetic profile of 1 - 2 -( 1-methyl - 2 , 3-dihydro - 1 H-indol - 5-y l)- 2 -( morpholin - 4-y l) ethyl - 3 -( thiophen - 2-y l) urea has also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good plasma stability. These characteristics are crucial for ensuring that the drug reaches its intended target tissues at therapeutic concentrations.
To further explore the therapeutic potential of 1 - 2 -( 1-methyl - 2 , 3-dihydro - 1 H-indol -5-y l)- 2 -( morpholin –4-y l) ethyl –3–( thiophen –2–y l) urea, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various diseases. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.
In conclusion, 1 –( methyl –( indol –5–y l))–( morpholin –4–y l) ethyl –( thiophen –y l) urea (CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No.CAS No.) represents a promising new compound with a unique combination of structural features that confer multiple biological activities. Its potential applications in treating inflammatory disorders and cancer make it an exciting area of ongoing research and development in medicinal chemistry and pharmaceutical science.
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